molecular formula C7H7ClN2O2S B3385768 6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid CAS No. 6623-83-2

6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

Cat. No.: B3385768
CAS No.: 6623-83-2
M. Wt: 218.66 g/mol
InChI Key: DCPVIQOHNZCUJY-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, a methyl group, a methylsulfanyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid involves the reaction of a pyrimidine derivative with methylthiol, followed by chlorination and carboxylation steps. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the chlorine and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid: Similar structure but lacks the chlorine atom.

    5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: Contains a cyclopropyl group instead of a methyl group and a hydroxyl group instead of a methylsulfanyl group.

Uniqueness

6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of the chlorine atom can enhance its reactivity in substitution reactions, while the methylsulfanyl group can influence its oxidation state and binding interactions.

Properties

IUPAC Name

6-chloro-5-methyl-2-methylsulfanylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c1-3-4(6(11)12)9-7(13-2)10-5(3)8/h1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPVIQOHNZCUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288365
Record name 6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-83-2
Record name NSC55454
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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6-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

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